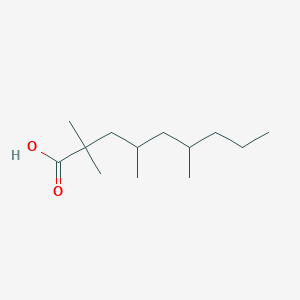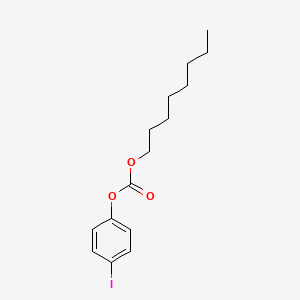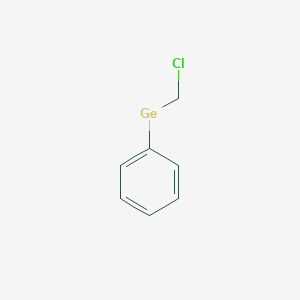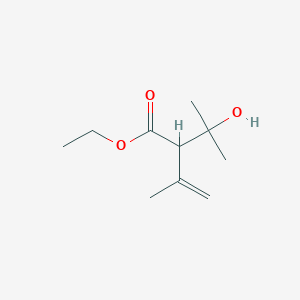![molecular formula C9H20N2OS B14619946 O-[2-(Dimethylamino)ethyl] butylcarbamothioate CAS No. 59884-02-5](/img/structure/B14619946.png)
O-[2-(Dimethylamino)ethyl] butylcarbamothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-[2-(Dimethylamino)ethyl] butylcarbamothioate is an organic compound that belongs to the class of carbamothioates It is characterized by the presence of a dimethylamino group, an ethyl chain, and a butylcarbamothioate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-[2-(Dimethylamino)ethyl] butylcarbamothioate typically involves the reaction of butyl isothiocyanate with 2-(dimethylamino)ethanol. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamothioate linkage. The reaction is typically conducted at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality. Purification steps, including distillation and recrystallization, are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
O-[2-(Dimethylamino)ethyl] butylcarbamothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carbamothioate group to a thiol or thioether.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
O-[2-(Dimethylamino)ethyl] butylcarbamothioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbamothioate derivatives.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of O-[2-(Dimethylamino)ethyl] butylcarbamothioate involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the carbamothioate moiety can undergo redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- O-[2-(Dimethylamino)ethyl] methylcarbamothioate
- O-[2-(Dimethylamino)ethyl] ethylcarbamothioate
- O-[2-(Dimethylamino)ethyl] propylcarbamothioate
Uniqueness
O-[2-(Dimethylamino)ethyl] butylcarbamothioate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the butyl group enhances its lipophilicity, potentially improving its ability to interact with lipid membranes and hydrophobic targets. This distinguishes it from similar compounds with shorter alkyl chains, which may have different solubility and reactivity profiles.
Propiedades
Número CAS |
59884-02-5 |
|---|---|
Fórmula molecular |
C9H20N2OS |
Peso molecular |
204.34 g/mol |
Nombre IUPAC |
O-[2-(dimethylamino)ethyl] N-butylcarbamothioate |
InChI |
InChI=1S/C9H20N2OS/c1-4-5-6-10-9(13)12-8-7-11(2)3/h4-8H2,1-3H3,(H,10,13) |
Clave InChI |
GRDKEMOEIVMKFD-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC(=S)OCCN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[(Benzenesulfonyl)methyl]-1-phenylprop-2-en-1-one](/img/structure/B14619883.png)


![(3Z)-3-[(4-Chlorophenyl)imino]-N-phenyl-3H-1,2,4-dithiazol-5-amine](/img/structure/B14619912.png)
![(E)-Methyl[4-(4-methylphenyl)-2H-1,3-dithiol-2-ylidene]sulfanium iodide](/img/structure/B14619913.png)
![N-[(Benzyloxy)carbonyl]-L-leucyl-N-methyl-L-phenylalaninamide](/img/structure/B14619932.png)



![Diethyl [ethane-1,2-diylbis(oxyethane-2,1-diyl)]biscarbamate](/img/structure/B14619950.png)
